molecular formula C19H22N4O2 B12235445 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No.: B12235445
M. Wt: 338.4 g/mol
InChI Key: PGXSBUZRPVVDJE-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-13-7-10-18(21-20-13)23-11-15(12-23)22(2)19(24)17-9-8-14-5-3-4-6-16(14)25-17/h3-7,10,15,17H,8-9,11-12H2,1-2H3

InChI Key

PGXSBUZRPVVDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3CCC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced derivatives.

    Substitution: This can involve the replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable subject of study in various fields.

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